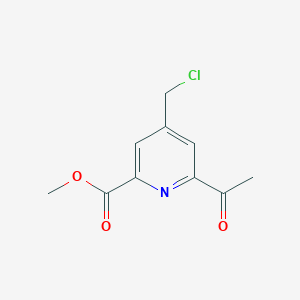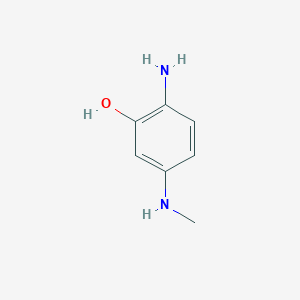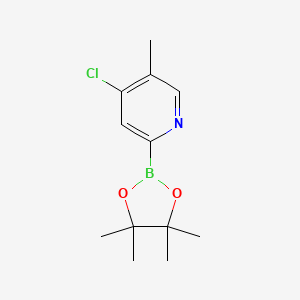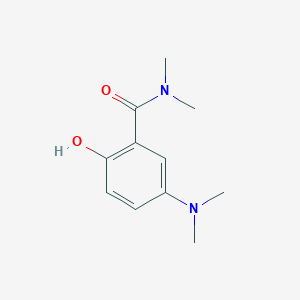![molecular formula C10H14ClN3 B14854485 N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)
N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with formaldehyde and methylamine, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as 2-(methylamino)pyridine and 2-(2-methylaminoethyl)pyridine .
Uniqueness
What sets 2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H14ClN3 |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
N-methyl-1-(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-8-4-3-5-13-7-9(6-11-2)12-10(8)13;/h3-5,7,11H,6H2,1-2H3;1H |
Clé InChI |
ZLPNQFADXQDKGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2)CNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)




![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)



